molecular formula C23H21NO2 B594066 [1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 335161-14-3

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B594066
CAS No.: 335161-14-3
M. Wt: 343.4 g/mol
InChI Key: FIBVDFAPDNJBNI-UHFFFAOYSA-N
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Description

JWH 073 N-(4-hydroxybutyl) metabolite is a significant urinary metabolite of the synthetic cannabinoid JWH 073. This compound is characterized by the monohydroxylation of the N-alkyl chain. It is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .

Scientific Research Applications

JWH 073 N-(4-hydroxybutyl) metabolite is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

Target of Action

The primary target of JWH 073 N-(4-hydroxybutyl) metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes.

Mode of Action

JWH 073 N-(4-hydroxybutyl) metabolite acts as a mildly selective agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB1 receptor and activates it, leading to a series of biochemical reactions.

Safety and Hazards

This material should be considered hazardous until information to the contrary becomes available . It is not for human or veterinary use . It should not be ingested, swallowed, or inhaled, and should not get in eyes, on skin, or on clothing .

Future Directions

As this compound is a major urinary metabolite of JWH 073, it is expected to be of interest in research and forensic applications . Further studies could focus on its detection in urine samples and its role in the effects of JWH 073.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 073 N-(4-hydroxybutyl) metabolite involves the hydroxylation of the N-alkyl chain of JWH 073. This process can be achieved through various chemical reactions, including oxidation reactions using specific reagents and catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective hydroxylation of the N-alkyl chain .

Industrial Production Methods

Industrial production of JWH 073 N-(4-hydroxybutyl) metabolite is not commonly reported due to its primary use in research and forensic applications. the synthesis methods used in laboratories can be scaled up for industrial production if necessary. This would involve optimizing the reaction conditions and using larger quantities of reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

JWH 073 N-(4-hydroxybutyl) metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of JWH 073 is the JWH 073 N-(4-hydroxybutyl) metabolite. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JWH 073 N-(4-hydroxybutyl) metabolite is unique due to its specific hydroxylation pattern on the N-alkyl chain. This modification significantly influences its metabolic stability and interaction with cannabinoid receptors, making it a valuable compound for research and forensic studies .

Properties

IUPAC Name

[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBVDFAPDNJBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016345
Record name JWH-073 N-(4-Hydroxybutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335161-14-3
Record name [1-(4-Hydroxybutyl)-1H-indol-3-yl]-1-naphthalenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335161-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-073 N-(4-Hydroxybutyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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